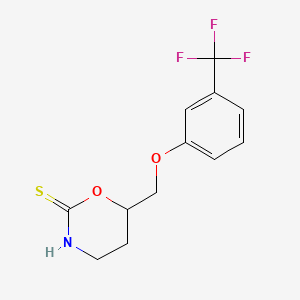
2H-1,3-Oxazine-2-thione, 3,4,5,6-tetrahydro-6-(3-trifluoromethylphenoxymethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a trifluoromethylphenoxymethyl group attached to an oxazine-thione ring, which contributes to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-trifluoromethylphenol with an appropriate oxazine precursor in the presence of a base. The reaction is usually carried out in a solvent such as dichloromethane or toluene, and the temperature is maintained at around 0-5°C to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: The trifluoromethylphenoxymethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,4,5,6-Tetrahydro-2H-1,3-oxazine-2-thione: Lacks the trifluoromethylphenoxymethyl group, resulting in different chemical properties.
3,4,5,6-Tetrahydro-6-(phenoxymethyl)-2H-1,3-oxazine-2-thione: Similar structure but without the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethylphenoxymethyl group in 3,4,5,6-Tetrahydro-6-(3-trifluoromethylphenoxymethyl)-2H-1,3-oxazine-2-thione imparts unique chemical properties, such as increased lipophilicity and potential for enhanced biological activity, distinguishing it from other similar compounds.
Propiedades
Número CAS |
57841-36-8 |
|---|---|
Fórmula molecular |
C12H12F3NO2S |
Peso molecular |
291.29 g/mol |
Nombre IUPAC |
6-[[3-(trifluoromethyl)phenoxy]methyl]-1,3-oxazinane-2-thione |
InChI |
InChI=1S/C12H12F3NO2S/c13-12(14,15)8-2-1-3-9(6-8)17-7-10-4-5-16-11(19)18-10/h1-3,6,10H,4-5,7H2,(H,16,19) |
Clave InChI |
BGLTUGSWIVPLSB-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=S)OC1COC2=CC=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















